molecular formula C16H13N7O2 B2658226 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892767-22-5

1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2658226
CAS No.: 892767-22-5
M. Wt: 335.327
InChI Key: QZNRTLPNGNFNMA-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the 1,2,3-triazole ring:

    Synthesis of the oxadiazole ring: This step might involve the cyclization of a suitable hydrazide with a nitrile oxide.

    Coupling of the triazole and oxadiazole rings: This can be done using standard coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Halogenating agents like NBS for bromination, or nucleophiles like NaOH for hydroxylation.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group might yield a phenol or a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The triazole and oxadiazole rings are known to interact with biological targets effectively.

Industry

In the industry, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with DNA replication.

Molecular Targets and Pathways

    Enzymes: It might inhibit enzymes like kinases or proteases.

    Receptors: It could bind to specific receptors on cell surfaces, altering cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their broad spectrum of biological activities.

    Oxadiazole derivatives: Often studied for their antimicrobial and anticancer properties.

Uniqueness

The combination of the triazole and oxadiazole rings in a single molecule is relatively unique and might confer enhanced biological activity or specificity compared to compounds containing only one of these rings.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2/c1-24-12-5-3-2-4-11(12)23-14(17)13(20-22-23)16-19-15(21-25-16)10-6-8-18-9-7-10/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNRTLPNGNFNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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